molecular formula C6H9Cl2N3S B3087778 (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride CAS No. 1177341-97-7

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

Cat. No. B3087778
CAS RN: 1177341-97-7
M. Wt: 226.13
InChI Key: GGDPTFFNPHDTFD-UHFFFAOYSA-N
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Description

“(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2368828-71-9. It has a linear formula of C6 H7 N3 S . 2 Cl H . H2 O . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3S.2ClH.H2O/c7-3-5-4-9-1-2-10-6(9)8-5;;;/h1-2,4H,3,7H2;2*1H;1H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 244.14 .

Scientific Research Applications

Antimycobacterial Agents

Imidazo[2,1-b][1,3]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives have been found to be important in the search for new anti-mycobacterial agents . These compounds have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Antimicrobial Properties

Compounds containing the benzo[d]-imidazo skeleton, which includes imidazo[2,1-b][1,3]thiazole, have been found to have antimicrobial properties .

Anticancer Properties

Benzo[d]-imidazo skeleton compounds also exhibit anticancer properties . This suggests that imidazo[2,1-b][1,3]thiazole could potentially be developed for cancer treatment applications.

Antibacterial and Antifungal Properties

Imidazo[2,1-b][1,3]thiazole derivatives have been synthesized and systematically screened for their antibacterial and antifungal activity .

Kinase Inhibitors

Imidazo[2,1-b][1,3]thiazole derivatives have been found to inhibit Raf kinases . They could potentially be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor), or P38 kinase inhibitors .

Antioxidant, Analgesic, and Anti-inflammatory Properties

Thiazoles, which include imidazo[2,1-b][1,3]thiazole, have been found to have antioxidant, analgesic, and anti-inflammatory properties .

Neuroprotective Properties

Thiazoles also exhibit neuroprotective properties . This suggests that imidazo[2,1-b][1,3]thiazole could potentially be used in the treatment of neurological disorders.

Antiviral Properties

Thiazoles are found in many potent biologically active compounds, such as antiretroviral drugs . This suggests that imidazo[2,1-b][1,3]thiazole could potentially be developed for antiviral applications.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . This means it is acutely toxic if ingested and can cause eye irritation. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h1-2,4H,3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDPTFFNPHDTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
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(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 3
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 4
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 5
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 6
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

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